molecular formula C8H12N2O2 B182151 1,3-Diazaspiro[4.5]decane-2,4-dione CAS No. 702-62-5

1,3-Diazaspiro[4.5]decane-2,4-dione

Cat. No. B182151
CAS RN: 702-62-5
M. Wt: 168.19 g/mol
InChI Key: NERNEXMEYQFFHU-UHFFFAOYSA-N
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Description

1,3-Diazaspiro[4.5]decane-2,4-dione is a chemical compound with the CAS number 702-62-5 . It has a molecular weight of 168.2 and its IUPAC name is 1,3-diazaspiro[4.5]decane-2,4-dione .


Synthesis Analysis

There are several methods to synthesize 1,3-Diazaspiro[4.5]decane-2,4-dione. One of them is the Bucherer-Bergs reaction, which involves a series of sequential chemical steps . Another method involves the reaction of unactivated yne-en-ynes with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 .


Molecular Structure Analysis

The InChI code for 1,3-Diazaspiro[4.5]decane-2,4-dione is 1S/C8H12N2O2/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1,3-Diazaspiro[4.5]decane-2,4-dione is a solid at ambient temperature . It has a boiling point of 218-220 degrees Celsius .

Scientific Research Applications

  • Synthesis and Pharmacological Interest : A study by Pardali et al. (2021) developed a simple, fast, and cost-effective method to synthesize 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. This method provides a facile pathway to synthesize N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which are important for pharmacological applications (Pardali et al., 2021).

  • Muscarinic Agonist Properties : Ishihara et al. (1992) synthesized a series of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones, evaluating them for muscarinic receptor binding affinity and agonistic activities. Specifically, 2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dione showed M1 selective agonist properties (Ishihara et al., 1992).

  • Crystal and Conformational Analysis : Lazić et al. (2022) studied two spirohydantoin derivatives, including 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione, using X-ray diffraction, DFT, and QTAIM calculations. This research provides insight into the conformational and crystal packing preferences of these compounds (Lazić et al., 2022).

  • Supramolecular Outcomes of Fluorination : Simić et al. (2021) conducted a study on the intermolecular interactions and cooperative effects in spirohydantoin-based compounds, including 3-benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione. The research highlights how fluorination affects the extended supramolecular architectures of these compounds (Simić et al., 2021).

  • Potential Anxiolytic Activity : Kossakowski et al. (1998) synthesized derivatives of 7,8-benzo-1,3-diazaspiro[4,5]decane-2,4-dione with anxiolytic potential, highlighting the design of new anxiolytics (Kossakowski et al., 1998).

  • Anticonvulsant and Hypoglycemic Activities : Various studies have explored the anticonvulsant and hypoglycemic activities of 1,3-Diazaspiro[4.5]decane-2,4-dione derivatives. For instance, Iqbal et al. (2012) found that certain derivatives exhibited significant hypoglycemic activity in in-vivo tests on albino rats (Iqbal et al., 2012), and Madaiah et al. (2012) synthesized derivatives that showed promising anticonvulsant activity in tests (Madaiah et al., 2012).

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12N2O2/c11-6-8(10-7(12)9-6)4-2-1-3-5-8/h1-5H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERNEXMEYQFFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061033
Record name 1,3-Diazaspiro[4.5]decane-2,4-dione
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Diazaspiro[4.5]decane-2,4-dione

CAS RN

702-62-5
Record name 1,3-Diazaspiro[4.5]decane-2,4-dione
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Record name 1,3-Diazaspiro(4.5)decane-2,4-dione
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Record name 5,5-Pentamethylenehydantoin
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Record name 1,3-Diazaspiro[4.5]decane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
V Pardali, S Katsamakas, E Giannakopoulou, G Zoidis - Molbank, 2021 - mdpi.com
A simple, fast and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed. The reactions described herein proceed readily, …
Number of citations: 1 www.mdpi.com
MN Aboul‐Enein, AAS El‐Azzouny… - Archiv der …, 2015 - Wiley Online Library
A series of novel spiroimidazolidinone derivatives 6a–d and 8a–x were synthesized and biologically evaluated for their anticonvulsant activity in the maximal electroshock seizure (MES…
Number of citations: 24 onlinelibrary.wiley.com
M Madaiah, MK Prashanth… - Medicinal Chemistry …, 2013 - Springer
A series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives 7–36 was synthesized and their pharmacological activity was determined with …
Number of citations: 6 link.springer.com
MK Kashif, M Khawar Rauf, M Bolte… - … Section E: Structure …, 2009 - scripts.iucr.org
The crystal structure of the title compound, C15H17BrN2O4S, is stabilized by intermolecular N—H⋯O hydrogen bonds which link the molecules into centrosymmetric dimers. The …
Number of citations: 3 scripts.iucr.org
Z Iqbal, T Akhtar, AD Hendsbee, JD Masuda… - Monatshefte für Chemie …, 2012 - Springer
Spiroimidazolidine-2,4-diones were prepared from methylcyclohexanones by the Bucherer–Bergs reaction. Synthesis of the target 3-(arylsulfonyl)spiroimidazolidine-2,4-diones was …
Number of citations: 8 link.springer.com
M Marinov, D Ganchev, M Frenkeva… - … /Scientific Works of the …, 2018 - cabdirect.org
This article presents a synthesis of new naphthopyrandione derivatives with cycloalkanespirohydantoins. The target compounds were obtained by reaction of 4-bromo-1, …
Number of citations: 4 www.cabdirect.org
M Marinov, M Naydenov, R Prodanova - Ukrainian Food …, 2018 - dspace.nuft.edu.ua
Introduction. Antimicrobial properties of two naphthopyrandione derivatives with cycloalkanespirohydantoins towards some phytopathogenic and beneficial microorganisms are …
Number of citations: 2 dspace.nuft.edu.ua
KG Simić, I Đorđević, A Lazić, L Radovanović… - …, 2021 - pubs.rsc.org
The quantitative assessment of intermolecular interactions and their cooperative effects has been performed in spirohydantoin-based model compounds, 3-benzoyl-1,3-diazaspiro[4.5]…
Number of citations: 10 pubs.rsc.org
A Lazić, L Radovanović, KG Simić, J Rogan, G Janjić… - …, 2022 - pubs.rsc.org
Two spirohydantoin derivatives, 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione (1) and 3-(4-bromobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione (2), were synthesized and …
Number of citations: 1 pubs.rsc.org
S Georgieva, P Todorov… - Anal. Bioanal …, 2017 - researchgate.net
The electrochemical behavior of four biologically active cycloalkane espirohydantoins with 5-, 6-, 7-, and 8-membered rings: 1, 3-diazaspiro [4.4] nonane-2, 4-dione (CSH (5)); 1, 3-…
Number of citations: 9 www.researchgate.net

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